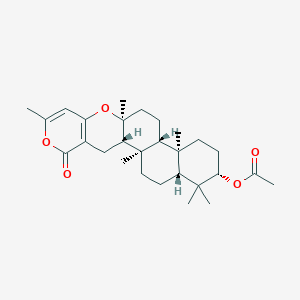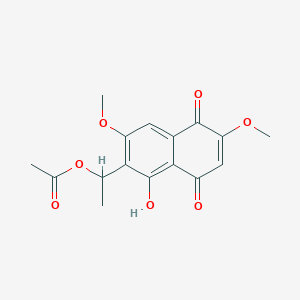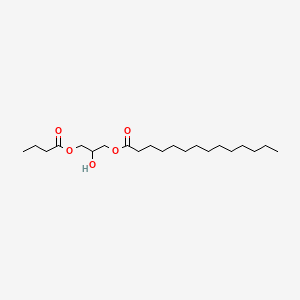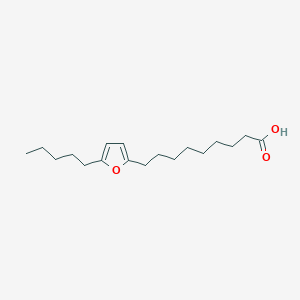
Chevalone B
描述
马瓦酮B是一种从海洋海绵相关真菌Aspergillus similanensis的乙酸乙酯提取物中分离出来的真菌萜类化合物。 它对革兰氏阳性菌和革兰氏阴性菌、白色念珠菌以及环境中的多重耐药菌株表现出显着的抗菌活性 。 马瓦酮B的结构通过一维和二维核磁共振波谱证实 .
准备方法
合成路线和反应条件: 马瓦酮B通常是从天然来源分离出来的,而不是通过化学合成。主要来源是海洋海绵相关真菌Aspergillus similanensis。 提取过程包括使用乙酸乙酯从真菌培养物中获得该化合物 .
工业生产方法: 目前,还没有大规模工业生产马瓦酮B的方法。 该化合物主要通过从真菌培养物中提取在研究实验室中生产 .
化学反应分析
反应类型: 马瓦酮B经历各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 通常使用还原剂,例如硼氢化钠或氢化铝锂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以导致酮或羧酸的形成,而还原可以产生醇 .
科学研究应用
由于马瓦酮B具有抗菌特性,因此它在科学研究中具有广泛的应用 :
化学: 用作研究真菌萜类化合物合成和反应的模型化合物。
生物学: 研究其在抑制各种微生物生长中的作用。
医学: 在开发新的抗菌剂以对抗耐药菌株方面具有潜在应用。
作用机制
马瓦酮B通过破坏细菌和真菌的细胞膜完整性来发挥其抗菌作用。这种破坏导致细胞裂解和死亡。 确切的分子靶点和途径仍在研究中,但据信马瓦酮B与膜脂和蛋白质相互作用 .
相似化合物的比较
马瓦酮B属于更大的真菌萜类化合物家族,其中包括马瓦酮A、马瓦酮C和马瓦酮E等化合物 。这些化合物具有相似的结构特征,但在其特定的官能团和生物活性方面有所不同。例如:
马瓦酮A: 以其抗疟疾活性而闻名。
马瓦酮C: 表现出抗分枝杆菌活性。
属性
IUPAC Name |
[(1R,2S,11S,14R,15R,18S,20R)-1,7,11,15,19,19-hexamethyl-5-oxo-6,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),7-dien-18-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-16-14-19-18(24(30)31-16)15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-19/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSLQXSSQAASGV-GPTGPEQGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3C4(CCC5C(C(CCC5(C4CCC3(O2)C)C)OC(=O)C)(C)C)C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C[C@H]3[C@@]4(CC[C@@H]5[C@@]([C@H]4CC[C@@]3(O2)C)(CC[C@@H](C5(C)C)OC(=O)C)C)C)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Chevalone B and what other compounds are often found alongside it?
A1: this compound is a secondary metabolite produced by various fungal species, including Aspergillus sp., Xylaria humosa, and Neosartorya species. It is often co-isolated with other meroterpenoids like Chevalone C and sartorypyrones, as well as various indole alkaloids like tryptoquivalines. [, , , ]
Q2: Does this compound exhibit any biological activity?
A2: While some studies indicate weak antibacterial activity, this compound generally demonstrates limited bioactivity in standard antimicrobial assays. For instance, it showed weak activity against Staphylococcus aureus and Enterococcus faecalis. [, , ] More research is needed to fully explore its potential bioactivities.
Q3: What is known about the structure of this compound?
A3: While the exact molecular formula and weight are not specified in the provided abstracts, the research confirms that this compound is a meroterpenoid, indicating it possesses a structure partially derived from terpenoid precursors. Its absolute stereochemistry has been determined through X-ray crystallography. []
Q4: Has the structure of this compound been modified to investigate structure-activity relationships (SAR)?
A4: While the provided research doesn't explicitly detail SAR studies on this compound, one study describes the isolation of Chevalone E, a new derivative, from the fungus Aspergillus similanensis. [] This discovery could pave the way for future investigations into the impact of structural modifications on this compound's activity.
Q5: What analytical techniques are used to characterize and study this compound?
A5: Researchers utilize a combination of techniques for this compound characterization, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This provides crucial structural information by analyzing the magnetic properties of atomic nuclei. []
- X-ray crystallography: This technique determines the three-dimensional structure of molecules, offering insights into the absolute configuration of this compound. [, ]
- High-performance liquid chromatography (HPLC): This method is used to separate, identify, and quantify components in a mixture. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)
![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)
![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)

![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)
![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)
![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)
![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)
![[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside](/img/structure/B3026238.png)

